molecular formula C7H10N2O2 B122818 1-Propyl-1H-imidazole-4-carboxylic acid CAS No. 149096-35-5

1-Propyl-1H-imidazole-4-carboxylic acid

Cat. No.: B122818
CAS No.: 149096-35-5
M. Wt: 154.17 g/mol
InChI Key: OUYXIPLZTRNTDL-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the fourth position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with the preparation of the imidazole ring. Common starting materials include glyoxal, ammonia, and formaldehyde.

    Cyclization: The imidazole ring is formed through a cyclization reaction, often catalyzed by acids or bases.

    Substitution: The propyl group is introduced via alkylation of the nitrogen atom using propyl halides under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the imidazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Imidazole derivatives with reduced functional groups.

    Substitution: Imidazole derivatives with different substituents replacing the original groups.

Scientific Research Applications

1-Propyl-1H-imidazole-4-carboxylic acid has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as coordination polymers and catalysts.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-4-carboxylic acid
  • 1-Ethyl-1H-imidazole-4-carboxylic acid
  • 1-Butyl-1H-imidazole-4-carboxylic acid

Comparison: 1-Propyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

1-propylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYXIPLZTRNTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567518
Record name 1-Propyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149096-35-5
Record name 1-Propyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 25-2 (0.6 g, 3.6 mmol) in anhydrous MeOH (2 ml) was added 3N LiOH (2.6 ml, 7.9 mmol). The reaction mixture was heated at 80° C. for 1 h. The heat was reduced and the mixture was stirred at 40° C. overnight. The reaction was then neutralized with 12N HCl and subsequently concentrated in vacuo. The residue was dried azeotropically with toluene to afford the desired product 25-3 as a solid. MS calculated M+H, 155.2. Found 155.1
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